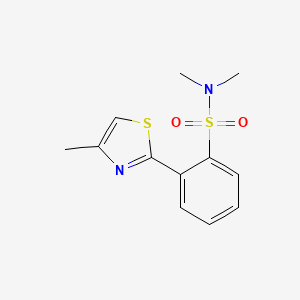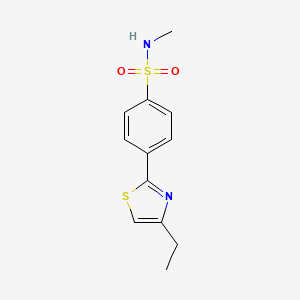![molecular formula C13H20N2OS B7591180 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, also known as CP-118,954, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological and pathological processes, including pain perception, inflammation, and stress response.
作用機序
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine exerts its pharmacological effects by selectively blocking the NK1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The NK1 receptor is activated by the neuropeptide substance P, which is involved in the transmission of pain and inflammation signals. By blocking the NK1 receptor, 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine inhibits the signaling pathway of substance P, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of stress response, and the regulation of neurotransmitter release. It has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonergic system.
実験室実験の利点と制限
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the NK1 receptor, its well-characterized pharmacological profile, and its availability in pure form. However, it also has some limitations, such as its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine, including the development of more potent and selective NK1 receptor antagonists, the investigation of its potential therapeutic applications in other diseases, such as addiction and neurodegenerative disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the use of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of 4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine involves the reaction of 4-cyclopentyl-2-aminothiazole with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified through a series of steps, including extraction, crystallization, and chromatography. The final product is a white crystalline powder with a molecular weight of 342.47 g/mol.
科学的研究の応用
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been shown to be effective in reducing pain perception and inflammation in animal models of acute and chronic pain. It has also been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and mood disorders.
特性
IUPAC Name |
4-[(4-cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-4-11(3-1)12-10-17-13(14-12)9-15-5-7-16-8-6-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJIUBDOJBUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CSC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)




![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)